

Cytokeratin 17 Expression in Normal Human Tissues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokeratin 17 (CK17), a 46 kDa acidic type I intermediate filament protein, is a key player in the structural integrity and function of epithelial cells. While its upregulation in various cancers and inflammatory skin conditions is well-documented, its expression in normal, healthy human tissues follows a distinct and restricted pattern. This technical guide provides an in-depth overview of CK17 expression in normal human tissues, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. Understanding the baseline expression of CK17 is critical for its validation as a biomarker and for the development of targeted therapeutics.

Data Presentation: Quantitative Expression of Cytokeratin 17 in Normal Human Tissues

The expression of Cytokeratin 17 in normal human tissues is highly specific, primarily localized to the basal and myoepithelial cells of complex epithelia. The following tables summarize the quantitative and qualitative expression data compiled from immunohistochemical and transcriptomic studies.

Table 1: CK17 Protein Expression in Various Normal Human Tissues



Tissue	Epithelial Cell Type	Staining Intensity	Percentage of Positive Cells (Range)	Cellular Localization
Skin	Hair Follicle (Outer Root Sheath)	Strong	High	Cytoplasmic
Sebaceous Glands (Cambial Cells)	Moderate to Strong	Moderate to High	Cytoplasmic	
Nail Bed	Strong	High	Cytoplasmic	-
Epidermis (Normal)	Negative	0%	-	-
Breast	Myoepithelial Cells	Strong	High	Cytoplasmic
Luminal Epithelial Cells	Negative	0%	-	
Prostate	Basal Cells	Strong	High	Cytoplasmic
Acinar (Luminal) Cells	Negative	0%	-	
Salivary Gland	Myoepithelial Cells	Strong	High	Cytoplasmic
Ductal Epithelium (Basal Cells)	Moderate to Strong	Moderate to High	Cytoplasmic	
Respiratory Tract	Pseudostratified Epithelium (Basal Cells)	Moderate to Strong	Moderate to High	Cytoplasmic
Urinary Bladder	Urothelium (Basal Cells)	Moderate	Moderate	Cytoplasmic



Oral Mucosa	Basal Cells	Low to Moderate	8.3% (in one study)[1]	Cytoplasmic
Cervix	Exocervix (Basal Cells)	Positive (Intensity not specified)	Variable	Cytoplasmic
Thyroid	Follicular Cells	Negative	0%	-
Gastrointestinal Tract	Esophageal Mucosa (Basal Cells)	Positive (Intensity not specified)	Variable	Cytoplasmic
Stomach, Intestines, Colon	Negative	0%	-	

Data synthesized from multiple sources, including the Human Protein Atlas and specific research articles.[1][2][3][4][5][6][7]

Table 2: KRT17 Gene Expression in Normal Human Tissues (GTEx Data)



Tissue	Normalized mRNA Expression (TPM)		
Skin - Not Sun Exposed (Suprapubic)	High[4]		
Skin - Sun Exposed (Lower leg)	High[4]		
Breast - Mammary Tissue	Moderate to High[4]		
Minor Salivary Gland	Moderate[4]		
Esophagus - Mucosa	Moderate[4]		
Vagina	Moderate		
Cervix - Ectocervix	Moderate		
Prostate	Low to Moderate		
Bladder	Low		
Lung	Low		
Thyroid	Very Low		

TPM: Transcripts Per Million. Data reflects relative expression levels and is sourced from the Genotype-Tissue Expression (GTEx) project via GeneCards.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible detection of CK17. Below are composite protocols for Immunohistochemistry (IHC), Western Blotting, and RT-qPCR, based on common practices and specific product datasheets.

Immunohistochemistry (IHC) Protocol for CK17

This protocol is optimized for the detection of CK17 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

- Deparaffinization and Rehydration:
 - o Immerse slides in Xylene: 2 changes, 10 minutes each.



- Immerse in 100% Ethanol: 2 changes, 10 minutes each.
- Immerse in 95% Ethanol: 5 minutes.
- Immerse in 70% Ethanol: 5 minutes.
- Rinse in cold running tap water.[8]
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is recommended.
 - Immerse slides in a staining jar containing Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0).[8]
 - Heat the solution with slides in a microwave oven at high power for 5-10 minutes, followed by medium-high power for 8 minutes. Do not allow to boil dry.
 - Allow slides to cool to room temperature in the buffer for at least 20 minutes.
- Inactivation of Endogenous Peroxidase:
 - Incubate sections with 3% Hydrogen Peroxide in PBS for 5-15 minutes at room temperature to block endogenous peroxidase activity.[9]
 - Rinse slides with PBS: 3 changes, 3 minutes each.
- Blocking:
 - Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 30 60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody against CK17 to its optimal concentration in antibody diluent.
 Recommended clones include E3, BSB-33, or EP1623.[10]
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.



· Detection System:

- Rinse slides with PBS: 3 changes, 5 minutes each.
- Incubate with a biotinylated secondary antibody (if using an avidin-biotin complex method) or an HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse slides with PBS: 3 changes, 5 minutes each.
- If using an ABC kit, incubate with the avidin-biotin-enzyme complex for 30 minutes at room temperature.
- Chromogen Application:
 - Incubate sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity develops (typically 5-10 minutes).[11]
 - Rinse slides with deionized water.
- · Counterstaining and Mounting:
 - Counterstain with Hematoxylin for 1 minute to visualize cell nuclei.
 - "Blue" the sections in running tap water.
 - Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
 - Mount with a permanent mounting medium and coverslip.

Western Blot Protocol for CK17

This protocol outlines the detection of CK17 in protein lysates from tissues or cells.

- Sample Preparation (Cell/Tissue Lysate):
 - For tissues, homogenize in ice-cold RIPA buffer containing protease inhibitors.



- For adherent cells, wash with ice-cold PBS, then add ice-cold RIPA buffer and scrape the cells.[12]
- Incubate the lysate on ice for 30 minutes with agitation.
- Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE:

- Mix 20-30 μg of protein with an equal volume of 2x Laemmli sample buffer.[13]
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker onto a 10% or 12.5% SDSpolyacrylamide gel.[14]
- Run the gel at 100-120 V until the dye front reaches the bottom.

· Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol for 1 minute prior to use.[13]
- Transfer at 100 V for 1 hour or overnight at a lower voltage in a cold room.

Blocking:

- Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.[12][15]
- Antibody Incubation:



- Incubate the membrane with the primary anti-CK17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[14]
 - Capture the chemiluminescent signal using an imaging system or X-ray film.

RT-qPCR Protocol for KRT17 Gene Expression

This two-step protocol is for the quantification of KRT17 mRNA levels.

- RNA Extraction:
 - Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
 - Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.
- DNase Treatment and Reverse Transcription (cDNA Synthesis):
 - Treat 1-2 μg of total RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript II) with random hexamers or oligo(dT) primers.[16]
 - The typical reaction includes RNA, primers, dNTPs, reverse transcriptase buffer, RNase inhibitor, and the reverse transcriptase enzyme.



- Incubate at 42-44°C for 1 hour, followed by inactivation of the enzyme at 92°C for 10 minutes.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix. A typical 20 μL reaction includes:
 - 10 μL of 2x SYBR Green Master Mix
 - 1 μL of forward primer (10 μM stock)
 - 1 μL of reverse primer (10 μM stock)
 - 2 μL of diluted cDNA (template)
 - 6 μL of nuclease-free water
 - KRT17 Primer Sequences (Example):
 - Forward: 5'-ATCCTGCTGGATGTGAAGACGC-3'[11]
 - Reverse: 5'-TCCACAATGGTACGCACCTGAC-3'[11]
 - Thermal Cycling Conditions (Example):
 - Initial Activation: 95°C for 10 minutes.
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 60 seconds.[11]
 - Melting Curve Analysis: To verify the specificity of the amplicon.
 - Run samples in triplicate and include no-template controls.
 - \circ Analyze the data using the $\Delta\Delta$ Ct method, normalizing KRT17 expression to a stable housekeeping gene (e.g., GAPDH, ACTB).



Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of CK17 Induction by Interferon-Gamma

In response to certain stimuli like tissue injury or inflammation, CK17 expression can be induced in keratinocytes. A key pathway involves the cytokine Interferon-gamma (IFNy) and the STAT1 transcription factor.[2]



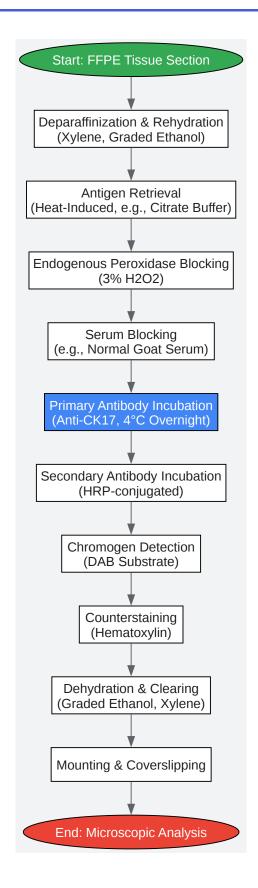
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Caption: IFNy-mediated signaling pathway for the induction of Cytokeratin 17 expression.

Experimental Workflow: Immunohistochemistry

The following diagram illustrates the key steps in a typical immunohistochemistry protocol for detecting protein expression in tissue sections.





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